molecular formula C15H23N3O3 B13980456 Tert-butyl (3-(4-aminobenzamido)propyl)carbamate

Tert-butyl (3-(4-aminobenzamido)propyl)carbamate

Katalognummer: B13980456
Molekulargewicht: 293.36 g/mol
InChI-Schlüssel: HMOIIUGALVSCQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl (3-(4-aminobenzamido)propyl)carbamate is an organic compound with a complex structure that includes a tert-butyl group, an aminobenzamido group, and a carbamate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-(4-aminobenzamido)propyl)carbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl (3-(4-aminobenzamido)propyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Wissenschaftliche Forschungsanwendungen

Tert-butyl (3-(4-aminobenzamido)propyl)carbamate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-butyl (3-(4-aminobenzamido)propyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tert-butyl (3-(4-fluorobenzamido)propyl)carbamate: This compound has a similar structure but with a fluorine atom instead of an amino group.

    Tert-butyl (3-benzamidopropyl)carbamate: This compound lacks the amino group present in tert-butyl (3-(4-aminobenzamido)propyl)carbamate.

    Tert-butyl (3-(hydroxymethyl)-4-methylphenyl)carbamate: This compound has a hydroxymethyl group instead of the aminobenzamido group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the aminobenzamido group, in particular, allows for specific interactions with biological molecules, making it valuable in biochemical and medical research.

Eigenschaften

Molekularformel

C15H23N3O3

Molekulargewicht

293.36 g/mol

IUPAC-Name

tert-butyl N-[3-[(4-aminobenzoyl)amino]propyl]carbamate

InChI

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(20)18-10-4-9-17-13(19)11-5-7-12(16)8-6-11/h5-8H,4,9-10,16H2,1-3H3,(H,17,19)(H,18,20)

InChI-Schlüssel

HMOIIUGALVSCQK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCCCNC(=O)C1=CC=C(C=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.